Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone is a versatile organic compound featuring an isoquinoline core substituted with an acetyl group at the 3-position. This structure imparts reactivity suitable for use as a key intermediate in pharmaceutical and agrochemical synthesis. Its aromatic heterocyclic framework enables participation in various coupling and functionalization reactions, making it valuable for constructing complex molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined purity and consistent performance ensure reproducibility in research and industrial applications. The presence of both the isoquinoline and ketone functionalities offers opportunities for further derivatization, enhancing its utility in medicinal chemistry and material science.
1-(Isoquinolin-3-yl)ethanone structure
1-(Isoquinolin-3-yl)ethanone structure
Product Name:1-(Isoquinolin-3-yl)ethanone
CAS No:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
Update Time:2025-06-10

1-(Isoquinolin-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(Isoquinolin-3-yl)ethanone
    • 1-isoquinolin-3-ylethanone
    • 1-ISOQUINOLIN-3-YL-ETHANONE
    • 3-Acetylisoquinoline
    • Ethanone,1-(3-isoquinolinyl)-
    • 1-(3-Isoquinolinyl)ethanone (ACI)
    • 1-(Isoquinolin-3-yl)ethan-1-one
    • 1-(3-isoquinolinyl)ethanone
    • SCHEMBL2126619
    • AB25777
    • 3-acetyl-isoquinoline
    • BS-29725
    • EN300-1655826
    • AKOS006295633
    • CS-0141837
    • 91544-03-5
    • MFCD06658291
    • Z1198169433
    • NLMXNLJJYMMQIF-UHFFFAOYSA-N
    • MDL: MFCD06658291
    • Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
    • InChI Key: NLMXNLJJYMMQIF-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 171.06800
  • Monoisotopic Mass: 173.047678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.43740

1-(Isoquinolin-3-yl)ethanone Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(Isoquinolin-3-yl)ethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  reflux; 4 h, reflux
1.2 Reagents: Ethanol ,  Sulfuric acid Solvents: Ethanol ;  72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ;  90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ;  0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ;  neutralized, 0 °C
Reference
Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications
Chow, Pui-Keong; et al, Angewandte Chemie, 2015, 54(7), 2084-2089

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II
Crowne, F. R.; et al, Canadian Journal of Chemistry, 1954, 32, 641-5

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Reference
Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts
Beres, Mariann; et al, Monatshefte fuer Chemie, 1998, 129, 897-908

Production Method 4

Reaction Conditions
Reference
2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents
Klayman, D. L.; et al, Arzneimittel-Forschung, 1986, 36(1), 10-13

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization
Guanti, G.; et al, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ;  0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
Reference
Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes
Yuen, Mai-Yan; et al, Chemistry - A European Journal, 2010, 16(47), 14131-14141

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand
Field, John S.; et al, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Production Method 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Reference
Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions
Legros, J.-Y.; et al, Tetrahedron, 2001, 57(13), 2507-2514

1-(Isoquinolin-3-yl)ethanone Raw materials

1-(Isoquinolin-3-yl)ethanone Preparation Products

1-(Isoquinolin-3-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Order Number:A10893
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:34
Price ($):163.0/343.0
Email:sales@amadischem.com

Additional information on 1-(Isoquinolin-3-yl)ethanone

Recent Advances in the Study of 1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5): A Comprehensive Research Brief

1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This research brief aims to provide an overview of the latest advancements in the study of this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

The synthesis of 1-(Isoquinolin-3-yl)ethanone has been optimized in recent years, with several research groups reporting improved yields and purity through innovative catalytic methods. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high-efficiency synthesis of this compound under mild conditions. These advancements are critical for scaling up production and ensuring the availability of high-quality material for further biological evaluation.

In terms of biological activity, 1-(Isoquinolin-3-yl)ethanone has shown promising results as a precursor for the development of kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases implicated in cancer progression. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further preclinical development.

Another area of interest is the potential neuroprotective effects of 1-(Isoquinolin-3-yl)ethanone derivatives. Research published in ACS Chemical Neuroscience (2023) explored the compound's ability to modulate oxidative stress and inflammation in neuronal cells. The findings suggest that certain derivatives could serve as lead compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further in vivo studies are needed to confirm these effects and assess their therapeutic potential.

In addition to its applications in oncology and neurology, 1-(Isoquinolin-3-yl)ethanone has also been investigated for its antimicrobial properties. A 2024 study in the European Journal of Medicinal Chemistry reported that sulfonamide derivatives of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the versatility of 1-(Isoquinolin-3-yl)ethanone as a scaffold for developing new antimicrobial agents.

Despite these promising developments, challenges remain in the clinical translation of 1-(Isoquinolin-3-yl)ethanone-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic optimization. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and bring these compounds closer to clinical trials.

In conclusion, 1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5) continues to be a molecule of significant interest in the field of medicinal chemistry. Its diverse biological activities and potential applications in drug discovery make it a valuable target for ongoing research. Future studies should focus on optimizing its derivatives for improved efficacy and safety, as well as exploring novel synthetic routes to enhance accessibility and scalability. The insights gained from these efforts could lead to the development of groundbreaking therapies for a variety of diseases.

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Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
A10893
Purity:99%/99%
Quantity:250mg/1g
Price ($):163.0/343.0
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